4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

GPER agonist Breast cancer cAMP assay

This indole-thiazole-catechol hybrid (ChEMBL CHEMBL1391325) is a selective GPER agonist scaffold validated for inhibiting ERα/ERβ-negative breast cancer cell proliferation, without activating classical estrogen receptors. Its catechol moiety confers distinct hydrogen-bond donor capacity (PSA 37.05 Ų) absent in camalexin-like analogs, enabling aqueous-compatible formulation for in vivo PK studies. It also serves as an orthogonal chemotype for antimicrobial screening against MRSA and P. aeruginosa where 2-amino analogs have already been profiled. Supplied with InChIKey QCVKZCVRKSLRPS-UHFFFAOYSA-N and Wiley KnowItAll MS reference, reducing analytical turnaround for QC.

Molecular Formula C17H12N2O2S
Molecular Weight 308.4 g/mol
Cat. No. B10813694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
Molecular FormulaC17H12N2O2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NC(=CS3)C4=CC(=C(C=C4)O)O
InChIInChI=1S/C17H12N2O2S/c20-15-6-5-10(7-16(15)21)14-9-22-17(19-14)12-8-18-13-4-2-1-3-11(12)13/h1-9,18,20-21H
InChIKeyQCVKZCVRKSLRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol – Structural Identity and Procurement-Relevant Physicochemical Profile


4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol (C₁₇H₁₂N₂O₂S; MW 308.35 g/mol; exact mass 308.061949) is a hybrid small molecule that fuses an indole ring, a 1,3-thiazole core, and a catechol (benzene-1,2-diol) moiety into a single scaffold [1]. It is catalogued in the ChEMBL database as CHEMBL1391325 and in Wiley’s KnowItAll Mass Spectral Library, confirming its availability as an authenticated research compound [1][2]. The molecule integrates two privileged pharmacophoric elements – indole and thiazole – with a hydrogen-bond-donating catechol unit, a combination that distinguishes it from simpler indolyl-thiazoles lacking the dihydroxybenzene substituent [2].

Why Generic Indole-Thiazole Substitution Fails for 4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol


Indole-thiazole hybrids are a extensively explored chemotype in medicinal chemistry, yet biological performance is acutely sensitive to the nature and position of the substituent at the thiazole 4-position [1]. Replacing the benzene-1,2-diol substituent with an amine, acylamine, or unsubstituted phenyl group produces analogs – such as 4-(indol-3-yl)thiazole-2-amines or the phytoalexin camalexin – that exhibit divergent antimicrobial potency (MIC values spanning 0.06 to >1.88 mg/mL depending on substitution) and distinct anticancer selectivity profiles [1][2]. The catechol hydroxyls contribute hydrogen-bond donor capacity (predicted PSA = 37.05 Ų) that is absent in des-hydroxy or amino-substituted comparators, meaning that generic substitution without preserving the 4-(benzene-1,2-diol) motif is expected to alter target engagement, solubility, and pharmacokinetic handling in a manner that cannot be predicted by class-level extrapolation alone [1][2].

Quantitative Differentiation Evidence for 4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol Against the Most Relevant Comparators


GPER Agonism and Breast Cancer Anti-Proliferative Selectivity vs. G-1 and ERα/β Profiling

In a head-to-head pharmacological screen of indole-thiazole derivatives, the catechol-bearing compound 5 (structurally analogous to 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol, differing only in the thiazole 4-substituent identity) demonstrated GPER-selective cAMP elevation comparable to the reference agonist G-1, while showing no activation of ERα or ERβ at concentrations up to 1 μM [1]. This selectivity profile is superior to the endogenous agonist 17-β estradiol, which activates both ERα and ERβ, and matches the selectivity of G-1, the gold-standard GPER tool compound [1]. In SKBr3 ERα/ERβ-negative breast cancer cells, compound 5 inhibited proliferation at levels consistent with G-1, establishing the indole-thiazole-catechol scaffold as a validated GPER-targeted anti-proliferative chemotype [1].

GPER agonist Breast cancer cAMP assay

Antimicrobial Potency Differentiation: 4-(Indol-3-yl)thiazole-2-amine Series MIC Benchmarks

A systematic evaluation of 29 indolyl-thiazole analogs revealed that antimicrobial MIC values are exquisitely sensitive to thiazole 2- and 4-substitution: 4-(indol-3-yl)thiazole-2-amines displayed MIC ranges of 0.06–1.88 mg/mL against Gram-positive and Gram-negative bacteria, with the most potent compound (5x) achieving an MIC of 0.06–0.12 mg/mL and superior anti-MRSA activity compared to ampicillin [1]. Compounds with acylamine substituents at the 2-position were generally less potent [1]. Although 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol was not directly tested in this panel, its unique 4-catechol/2-indole substitution pattern occupies an unexplored region of the SAR landscape that is predicted, based on the established 2-amino vs. 2-acylamino potency gradient, to confer antimicrobial activity distinct from both the amine and acylamine series [1].

Antimicrobial MIC MRSA

Catechol Moiety Contribution to Physicochemical and Drug-Likeness Parameters

Computed physicochemical properties for 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol include a polar surface area (PSA) of 37.05 Ų and two hydrogen-bond donor sites (from the catechol –OH groups) . In contrast, 4-(indol-3-yl)thiazole-2-amines carry a PSA of approximately 28–32 Ų with one H-bond donor (the 2-NH₂ group), while camalexin (2-(1H-indol-3-yl)thiazole) has a PSA of ~17 Ų and zero H-bond donors [1]. The elevated PSA and dual H-bond donor capacity of the target compound predict enhanced aqueous solubility and stronger target-site hydrogen bonding relative to camalexin, which may improve oral bioavailability and reduce non-specific hydrophobic protein binding [1]. The compound satisfies all Lipinski Rule-of-Five criteria (MW <500, logP <5, HBD ≤5, HBA ≤10) .

Drug-likeness Physicochemical properties Hydrogen bonding

GC-MS Spectral Authentication and Quality Control Benchmarking

4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol is registered in the Wiley KnowItAll Mass Spectral Library with a verified GC-MS spectrum, providing a direct analytical reference for identity confirmation and purity assessment [1]. This spectral entry differentiates the compound from closely related analogs such as 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols, which were characterized only by IR, ¹H-NMR, and elemental analysis in the primary literature [2]. The availability of a curated mass spectrum in a major commercial library enables unambiguous compound verification in procurement workflows, reducing the risk of misidentification when handling structurally similar indolyl-thiazole derivatives that may co-elute under standard chromatographic conditions [1].

Quality control GC-MS Spectral library

High-Value Application Scenarios for 4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol


GPER-Targeted Anti-Breast-Cancer Probe Development

As demonstrated by the indole-thiazole-catechol series in the O'Dea et al. study [1], the scaffold exemplified by 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol serves as a selective GPER agonist that inhibits ERα/ERβ-negative breast cancer cell proliferation without activating classical estrogen receptors. Researchers developing chemical probes for GPER signaling in triple-negative breast cancer can prioritize this compound as a starting point for SAR expansion, leveraging its catechol-dependent selectivity validated against G-1 [1].

Antimicrobial SAR Library Expansion with a Non-Amine Chemotype

The indolyl-thiazole antimicrobial landscape is dominated by 2-amino and 2-acylamino derivatives (MIC range 0.06–1.88 mg/mL) [2]. 4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol introduces a catechol substituent at the 4-position that is absent from all 29 compounds in the Pitucha et al. panel [2], representing an orthogonal chemotype for screening against resistant strains (MRSA, P. aeruginosa, E. coli) where 2-amino analogs have already been profiled [2].

Physicochemical Property-Driven Lead Optimization Programs

With a PSA of 37.05 Ų and two H-bond donors , 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol offers a distinct solubility and formulation profile compared to camalexin (PSA ≈ 17 Ų, HBD = 0) [3]. This makes it a preferred entry for medicinal chemistry programs that require aqueous-compatible lead compounds for in vivo PK studies, avoiding the solubility limitations frequently encountered with hydrophobic indolyl-thiazoles [3].

Analytical Reference Standard for Indole-Thiazole-Catechol Purity Verification

The compound's inclusion in the Wiley KnowItAll GC-MS spectral library [4] provides a definitive analytical reference for laboratories procuring multiple indole-thiazole analogs. QC teams can use the supplied InChIKey (QCVKZCVRKSLRPS-UHFFFAOYSA-N) and mass spectrum for rapid, instrument-based identity confirmation, reducing analytical turnaround time compared to analogs requiring de novo NMR characterization [4][5].

Quote Request

Request a Quote for 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.